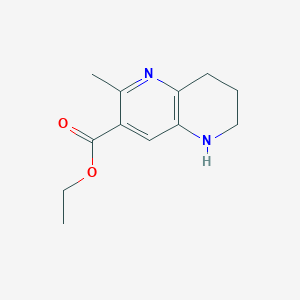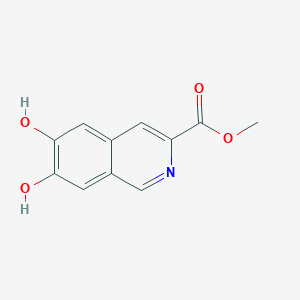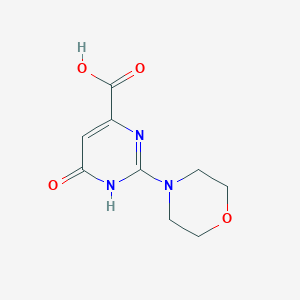![molecular formula C11H6ClNO2 B11883131 7-Chlorofuro[2,3-c]quinolin-4(5H)-one CAS No. 89972-50-9](/img/structure/B11883131.png)
7-Chlorofuro[2,3-c]quinolin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chlorofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused furan and quinoline ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorofuro[2,3-c]quinolin-4(5H)-one typically involves the construction of the furan ring followed by the formation of the quinoline moiety. One common method includes the palladium-catalyzed cross-coupling reaction and cyclization process. This method utilizes readily available starting materials such as 4-hydroxyquinolin-2(1H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium catalysts and optimized reaction conditions are crucial for industrial-scale production.
化学反应分析
Types of Reactions: 7-Chlorofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions include various substituted quinoline and furan derivatives, which can exhibit different biological activities.
科学研究应用
7-Chlorofuro[2,3-c]quinolin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Chlorofuro[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in DNA intercalation and enzyme inhibition.
相似化合物的比较
- 7-Chloro-4-(4-hydroxyphenylamino)quinoline
- 2-R-oxazolo[4,5-c]quinolin-4(5H)-ones
- 5R-3-hydroxy-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones
Comparison: Compared to these similar compounds, 7-Chlorofuro[2,3-c]quinolin-4(5H)-one is unique due to its fused furan and quinoline ring system, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89972-50-9 |
|---|---|
分子式 |
C11H6ClNO2 |
分子量 |
219.62 g/mol |
IUPAC 名称 |
7-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-6-1-2-7-8-3-4-15-10(8)11(14)13-9(7)5-6/h1-5H,(H,13,14) |
InChI 键 |
NNPZDNGLRGELJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C3=C2C=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


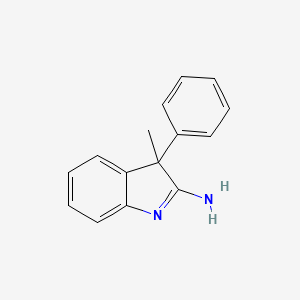



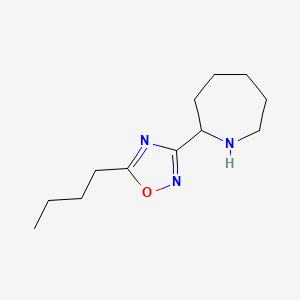

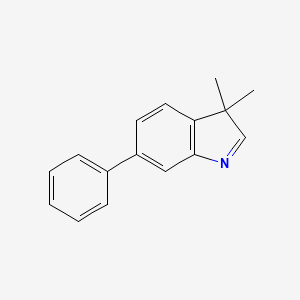
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
